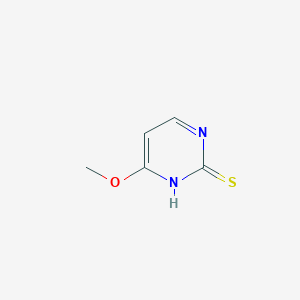
Sipi 644
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a benzopyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenyl derivatives with benzopyran intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzopyran derivatives and propanamide analogs. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride apart is its unique combination of a benzopyran moiety with a propanamide backbone. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
114460-32-1 |
|---|---|
Fórmula molecular |
C24H29ClN2O5 |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
N-[2-[[2-hydroxy-3-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxypropyl]amino]ethyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-3-24(29)26-11-10-25-14-18(27)15-30-19-8-9-20-21(28)13-22(31-23(20)12-19)17-6-4-16(2)5-7-17;/h4-9,12-13,18,25,27H,3,10-11,14-15H2,1-2H3,(H,26,29);1H |
Clave InChI |
QJLGYXDDDCIZDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
SMILES canónico |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
Sinónimos |
4'-methyl-7-((2-hydroxy-3-(beta-propinamidoethyl)amino)propoxy)flavone SIPI 644 SIPI-644 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)




![3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile](/img/structure/B55664.png)

![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)




